5-rac-Fluvastatin O-Methyl 3-Keto
Beschreibung
5-rac-Fluvastatin O-Methyl 3-Keto is a derivative of Fluvastatin, a synthetic statin used to lower cholesterol by inhibiting HMG-CoA reductase. The compound is characterized by a racemic configuration at position 5, an O-methyl group at the 3-hydroxy position, and a ketone group at position 3. Its molecular formula is C24H24NO4F (CAS: 1160169-39-0), distinguishing it from parent Fluvastatin (CAS: 93957-54-1) through structural modifications that alter its physicochemical and pharmacological properties .
Eigenschaften
CAS-Nummer |
110388-33-5 |
|---|---|
Molekularformel |
C₂₅H₂₆FNO₄ |
Molekulargewicht |
423.48 |
Synonyme |
7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic Acid Methyl Ester; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Conditions and Catalysts
The reduction typically employs sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at temperatures between −20°C and 25°C. The ketoester substrate is dissolved in a hydrocarbon solvent (e.g., hexane or heptane), followed by gradual addition of the reducing agent to minimize side reactions.
Critical Parameters:
Post-Reduction Workflow
After reduction, the crude product is acidified with hydrochloric acid (HCl) to precipitate the diol ester. Filtration and washing with cold methanol yield a crystalline solid with ≥99% purity by HPLC.
Enzymatic Synthesis Using α-Transaminases
Recent advances in biocatalysis have enabled the synthesis of this compound via α-transaminase-mediated amination. A 2025 study demonstrated a fed-batch enzymatic process using Megasphaera elsdenii α-transaminase, achieving 18.5 g/L product with 99% enantiomeric excess.
Reaction Setup and Optimization
The enzymatic cascade couples 5-oxo-Fluvastatin with an amine donor (e.g., L-homophenylalanine) in a phosphate buffer (pH 8.0) containing pyridoxal-5'-phosphate (PLP) as a cofactor. Key optimizations include:
Comparative Performance
Table 1 contrasts chemical and enzymatic methods:
| Parameter | Chemical Reduction | Enzymatic Synthesis |
|---|---|---|
| Yield (%) | 95 | 85 |
| Enantiomeric Excess (%) | 99 | 99 |
| Reaction Time (h) | 6–8 | 24 |
| Catalyst Cost ($/kg) | 120 | 450 |
Purification and Crystallization Techniques
Purification of this compound is critical due to its structural similarity to Fluvastatin byproducts. Two dominant strategies emerge:
Solvent-Antisolvent Crystallization
The compound exhibits low solubility in hydrocarbons (e.g., hexane: 0.5 mg/mL at 25°C) but moderate solubility in polar aprotic solvents like acetone (12 mg/mL). Gradual addition of hexane to an acetone solution induces crystallization, yielding needle-like crystals with 98.5% purity.
Chromatographic Resolution
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves this compound from desmethyl impurities. Retention time is 8.2 min at 30°C, with a resolution factor (R) >2.5.
Industrial Scalability Challenges
While chemical reduction offers cost advantages ($120/kg vs. $450/kg for enzymatic methods), its reliance on borane reagents raises safety concerns. Emerging hybrid approaches combine enzymatic amination with chemical crystallization, reducing catalyst costs by 40% while maintaining >90% yield .
Analyse Chemischer Reaktionen
5-rac-Fluvastatin O-Methyl 3-Keto undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Role in Lipid Metabolism Research
5-rac-Fluvastatin O-Methyl 3-Keto is primarily studied for its effects on lipid metabolism. As a metabolite of Fluvastatin, it provides insights into how the body processes statins and their impact on cholesterol levels. Research indicates that this compound can inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial for cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels in the bloodstream, making it significant for treating hypercholesterolemia and related cardiovascular diseases.
In Vitro Studies
In vitro studies utilizing this compound focus on its interactions with biological systems. Given its structural similarity to Fluvastatin, researchers investigate its competitive inhibition of HMG-CoA reductase and other metabolic pathways. These studies aim to elucidate the compound's biological activity and potential side effects when used alongside other medications.
Drug Development Potential
The compound's unique properties suggest potential applications in drug development. Its role as a precursor in the synthesis of Fluvastatin allows researchers to explore new formulations or derivatives that may enhance efficacy or reduce side effects associated with existing statin therapies. Investigations into its pharmacokinetics and pharmacodynamics could yield valuable information for developing novel therapeutic agents targeting lipid disorders .
Comparative Analysis with Other Statins
This compound can be compared with other statins to highlight its unique characteristics:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Atorvastatin | HMG-CoA reductase inhibitor | Longer half-life; more potent than Fluvastatin |
| Simvastatin | HMG-CoA reductase inhibitor | Derived from fermentation processes |
| Rosuvastatin | HMG-CoA reductase inhibitor | Higher potency; distinct pharmacokinetics |
| Lovastatin | HMG-CoA reductase inhibitor | First statin discovered; natural product |
| This compound | HMG-CoA reductase inhibitor | Acts as an intermediate in Fluvastatin synthesis |
This table illustrates how this compound retains effective inhibition properties while serving as an essential intermediate in the synthesis of Fluvastatin, distinguishing it from other statins.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Wirkmechanismus
The mechanism of action of 5-rac-Fluvastatin O-Methyl 3-Keto is closely related to that of Fluvastatin. It works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels in the blood, which is beneficial for preventing cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences between 5-rac-Fluvastatin O-Methyl 3-Keto and related compounds:
Key Observations :
- O-Methylation at 3-position : Replacing the 3-hydroxy group with O-methyl reduces hydrogen-bonding capacity, likely decreasing solubility but enhancing metabolic stability by resisting glucuronidation .
- 5-Keto Group : The ketone at position 5 may alter electron distribution, affecting binding to HMG-CoA reductase compared to the dihydroxy configuration in Fluvastatin .
Structure-Activity Relationship (SAR) Insights
- Impact of O-Methylation: Evidence from analogues shows that O-methylation significantly modulates activity. Excessive methylation (four O-methyl groups, compound 21) abolishes activity, suggesting steric hindrance or altered conformation .
- 3-Keto vs. 3-Hydroxy : In macrolide derivatives, 3-keto substitutions (e.g., compound 6a) demonstrate superior antibacterial activity compared to 3-O-acyl groups due to enhanced target binding . While this finding pertains to macrolides, it supports the hypothesis that 3-keto modifications in statins may influence target interaction or pharmacokinetics.
Metabolic and Chemical Stability
- Decarboxylation Tendency : 3-Keto esters, like this compound, are prone to decarboxylation under acidic conditions, forming ketones . This reaction could limit oral bioavailability unless stabilized through formulation.
- Comparative Metabolism : Unlike Fluvastatin, which undergoes hepatic hydroxylation and glucuronidation, the O-methyl group in this compound may reduce Phase I metabolism, prolonging half-life .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-rac-Fluvastatin O-Methyl 3-Keto, and how can researchers ensure reproducibility in its preparation?
- Methodological Answer : Synthetic routes should be documented with precise stoichiometry, reaction conditions (temperature, solvent, catalyst), and purification steps. For reproducibility, follow guidelines from the Beilstein Journal of Organic Chemistry: include detailed experimental procedures in the main text (e.g., NMR conditions, HPLC gradients) and supplementary materials for extended datasets (e.g., spectral raw data) . Purity validation via HPLC or GC-MS should align with analytical standards described for fluorinated analogs in , emphasizing λmax values and retention times .
Q. How should researchers select a theoretical framework to study the mechanism of action of this compound?
- Methodological Answer : Link the research to established pharmacological theories, such as statin-mediated HMG-CoA reductase inhibition or fluvastatin’s stereochemical interactions. Use conceptual frameworks to guide hypothesis generation (e.g., structure-activity relationships) and methodological choices (e.g., enzyme kinetics vs. molecular docking) . For example, prior studies on fluorinated statins ( ) utilized receptor-binding assays to validate theoretical predictions .
Advanced Research Questions
Q. What factorial design approaches are optimal for investigating the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer : Employ a Taguchi orthogonal array or response surface methodology (RSM) to test variables like temperature, solvent polarity, and catalyst loading. Pre-experimental screening (e.g., Plackett-Burman design) can identify critical factors, while central composite design (CCD) optimizes interactions . For example, ’s enzyme-etching protocol for hydrophobic materials demonstrates how controlled variables enhance reproducibility in multi-step syntheses .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during structural elucidation of this compound?
- Methodological Answer : Cross-validate data using complementary techniques:
- NMR : Compare experimental H/C shifts with computational predictions (DFT calculations) or literature analogs (e.g., ’s fluorinated atorvastatin derivatives) .
- MS/MS : Fragment ion analysis should match in silico fragmentation patterns (tools: CFM-ID, Mass Frontier).
- X-ray crystallography : Resolve stereochemical ambiguities, as emphasized in for unambiguous structural assignments .
Q. What strategies integrate computational modeling (e.g., DFT, MD simulations) with experimental data to predict the metabolic stability of this compound?
- Methodological Answer : Combine density functional theory (DFT) for active site binding energy calculations with molecular dynamics (MD) to simulate hepatic metabolism (e.g., cytochrome P450 interactions). Validate predictions using in vitro microsomal assays, as described in ’s AI-driven COMSOL workflows for chemical process optimization .
Q. How can researchers validate analytical methods for quantifying trace impurities in this compound batches?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:
- Specificity : Use spiked samples to confirm no interference from degradation products (e.g., 3-Fluoro Atorvastatin analogs in ) .
- Linearity : Test over 50–150% of the target concentration range.
- Accuracy/Precision : Perform recovery studies (n=6) with RSD ≤2%, aligning with ’s QC protocols for fluorinated reference standards .
Methodological Tables
Key Recommendations
- Experimental Design : Use a hybrid approach combining DOE for synthesis optimization and computational modeling for mechanistic studies .
- Data Reporting : Adhere to ’s guidelines for detailed experimental sections and supplementary data to ensure reproducibility .
- Theoretical Alignment : Ground hypotheses in fluvastatin’s known pharmacokinetics while exploring novel fluorinated interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
